Silibinin-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

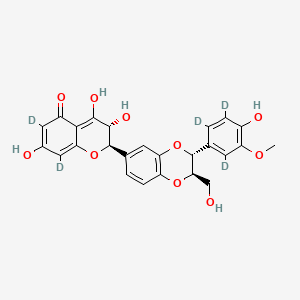

Silibinin-d5 is a deuterated form of silibinin, a flavonolignan derived from the seeds of the milk thistle plant (Silybum marianum). Silibinin is known for its antioxidant, antineoplastic, and hepatoprotective properties . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of silibinin due to its enhanced stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Silibinin-d5 involves the incorporation of deuterium atoms into the silibinin molecule. This can be achieved through various synthetic routes, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in silibinin with deuterium atoms using deuterated solvents and catalysts under controlled conditions.

Deuterated Reagents: Using deuterated reagents in the synthesis of silibinin can also result in the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Utilizing deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium in the silibinin molecule.

Purification: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Silibinin-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Silibinin-d5 has a wide range of scientific research applications, including:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of silibinin in the body.

Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of silibinin.

Drug Development: Used in the development of new drugs and formulations based on silibinin.

Biological Studies: Employed in studies related to its antioxidant, anti-inflammatory, and anticancer properties

Mechanism of Action

Silibinin-d5 exerts its effects through various mechanisms, including:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.

Anticancer Activity: Modulates multiple signaling pathways involved in cancer development and progression, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways

Hepatoprotective Activity: Protects liver cells against toxins and promotes liver regeneration.

Comparison with Similar Compounds

Silibinin-d5 can be compared with other similar compounds, such as:

Silibinin: The non-deuterated form, which has similar biological activities but different pharmacokinetic properties.

Silymarin: A mixture of flavonolignans, including silibinin, with broader therapeutic applications.

Isosilibinin: An isomer of silibinin with similar but distinct biological activities

This compound is unique due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies.

Biological Activity

Silibinin-d5, a derivative of silibinin, is a flavonolignan compound primarily extracted from the milk thistle plant (Silybum marianum). This compound has garnered significant attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic applications.

This compound exhibits its biological effects through various mechanisms:

- Antioxidant Activity : this compound effectively scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with various diseases .

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines, thereby mitigating inflammation. This is particularly relevant in conditions such as chronic liver disease and cancer .

-

Anticancer Activity : this compound modulates multiple signaling pathways involved in cancer development and progression. Key pathways affected include:

- PI3K/Akt : Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .

- NF-κB : this compound decreases the activation of NF-κB, which is often overactive in tumors .

- Wnt/β-catenin : By inhibiting this pathway, this compound can suppress tumor growth and metastasis .

- Hepatoprotective Activity : The compound protects liver cells against toxins and promotes liver regeneration, making it a candidate for treating liver diseases such as hepatitis C and fatty liver disease .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound undergoes extensive metabolism in the body. Following oral administration, it is rapidly absorbed and distributed. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 240 ± 54 ng/mL |

| Time to Peak Concentration (Tmax) | Approximately 2 hours |

| Elimination Half-Life | Approximately 4 hours |

These parameters indicate that this compound maintains therapeutic levels in the bloodstream for a significant duration, enhancing its potential efficacy .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

- Hepatitis C Treatment : A study involving patients with chronic hepatitis C demonstrated that this compound significantly improved liver histology and biomarkers. Patients treated with silibinin showed enhanced rates of sustained virological response (SVR) compared to control groups .

- Lung Cancer : In vitro studies on non-small cell lung carcinoma (NSCLC) cells revealed that this compound inhibited cell growth and induced apoptosis through modulation of histone deacetylase (HDAC) activity. This resulted in increased acetylation of histones, promoting tumor suppressor gene expression .

- Skin Cancer Prevention : Research indicated that this compound enhances apoptosis in skin cells exposed to UV radiation, suggesting its potential as a protective agent against skin cancer .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation |

| Anticancer | Modulates key signaling pathways; induces apoptosis in cancer cells |

| Hepatoprotective | Protects liver cells; promotes liver regeneration |

Properties

Molecular Formula |

C25H22O10 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(2R,3R)-6,8-dideuterio-3,4,7-trihydroxy-2-[(2R,3R)-2-(hydroxymethyl)-3-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-5-one |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-28,30-31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i2D,4D,6D,8D,9D |

InChI Key |

COKLBHBNHMGISV-BKNYRAQYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=C5C(=C(C(=C(C5=O)[2H])O)[2H])O4)O)O)CO)[2H])OC)O)[2H] |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=C5C(=CC(=CC5=O)O)O4)O)O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.